7-ADCA

Description

Propriétés

IUPAC Name |

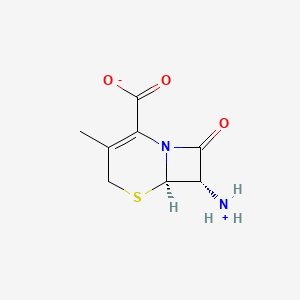

(6R,7S)-7-azaniumyl-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIAYEIXYQCDAN-MHTLYPKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@H](C2=O)[NH3+])SC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-aminodeacetoxycephalosporanic acid chemical structure

An In-depth Technical Guide to 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

This guide provides a comprehensive overview of 7-aminodeacetoxycephalosporanic acid (this compound), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, purification, and spectroscopic characterization.

Chemical Structure and Identification

7-Aminodeacetoxycephalosporanic acid, commonly known as this compound, is a bicyclic beta-lactam compound. Its core structure consists of a dihydrothiazine ring fused to a β-lactam ring. The presence of a primary amino group at the C-7 position and a carboxylic acid at the C-4 position are key features for its role as a versatile starting material in the synthesis of various cephalosporin drugs.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] |

| CAS Number | 22252-43-3[2] |

| Molecular Formula | C₈H₁₀N₂O₃S[2] |

| SMILES | CC1=C(N2C(--INVALID-LINK--N)S1)C(=O)O)[2] |

| InChI | InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1[2] |

| InChIKey | NVIAYEIXYQCDAN-CLZZGJSISA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, synthesis, and purification.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 214.24 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 234 °C (decomposes) | |

| Density | 1.60 g/cm³ (Predicted) | |

| Solubility | Soluble in aqueous alkaline and acidic solutions. Solubility in water is pH-dependent. Soluble in ammonium (B1175870) hydroxide (B78521) and sodium hydroxide solutions. | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: chemical synthesis starting from penicillin G and biotechnological synthesis using genetically engineered microorganisms.

Chemical Synthesis from Penicillin G

The chemical synthesis of this compound from penicillin G is a multi-step process that involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring of a cephalosporin intermediate.

Experimental Protocol: Chemical Synthesis of this compound (General Overview)

-

Step 1: Oxidation of Penicillin G: Penicillin G is oxidized to its sulfoxide (B87167) using an oxidizing agent such as hydrogen peroxide. This step is crucial for facilitating the subsequent ring expansion.

-

Step 2: Ring Expansion: The penicillin G sulfoxide undergoes a catalyzed ring expansion in the presence of a suitable catalyst, which can be a combination of pyridine (B92270) hydrobromide and oxalic acid. This reaction forms 7-phenylacetamido-deacetoxycephalosporanic acid (P-ADCA).

-

Step 3: Enzymatic Deacylation: The phenylacetyl side chain at the C-7 position of P-ADCA is removed enzymatically using immobilized penicillin G acylase. This hydrolysis reaction yields this compound and phenylacetic acid as a byproduct. The reaction is typically carried out in an aqueous solution at a controlled pH (around 8.0) and temperature (around 30°C) for approximately 90 minutes.

-

Step 4: Isolation and Purification: The resulting this compound is then isolated from the reaction mixture. This often involves extraction with a solvent like dichloromethane, followed by pH adjustment to induce crystallization. The crude product is then collected by filtration.

Logical Workflow for Chemical Synthesis

Caption: Chemical synthesis of this compound from Penicillin G.

Biotechnological Synthesis

Modern production of this compound increasingly relies on fermentation processes using genetically modified strains of microorganisms, such as Penicillium chrysogenum or Acremonium chrysogenum.[4] These methods are generally more environmentally friendly than the chemical synthesis routes.

Experimental Protocol: Biotechnological Production of this compound (General Overview)

-

Step 1: Fermentation: A genetically engineered strain of Acremonium chrysogenum, in which the cefEF gene (encoding for expandase/hydroxylase) is disrupted and replaced with the cefE gene from Streptomyces clavuligerus, is cultivated in a suitable fermentation medium. This leads to the production of deacetoxycephalosporin C (DAOC).[4]

-

Step 2: Enzymatic Deacylation of DAOC: The produced DAOC is then converted to this compound through a two-step enzymatic process.

-

D-amino acid oxidase (DAO): This enzyme acts on the D-α-aminoadipyl side chain of DAOC.

-

Glutaryl acylase (GLA): This enzyme completes the removal of the side chain to yield this compound.[4]

-

-

Step 3: Downstream Processing: The this compound is recovered from the fermentation broth and purified.

Signaling Pathway for Biotechnological Synthesis

Caption: Biotechnological synthesis of this compound.

Purification of this compound

The purification of this compound is a critical step to achieve the high purity required for pharmaceutical applications. Crystallization is a commonly employed method.

Experimental Protocol: Purification by Crystallization

-

Step 1: Dissolution: Crude this compound is dissolved in water by adjusting the pH to 7.8-8.0 with ammonia (B1221849) water to form an alkaline solution.

-

Step 2: Acidification and Re-dissolution: The alkaline solution is then acidified with sulfuric acid to a pH of 0.7-0.9 to obtain an acidic solution. Subsequently, the pH is raised again to 7.8-8.0 with ammonia water. An alcohol is then added to the solution.

-

Step 3: Crystallization: While stirring at a controlled temperature (20-70°C), sulfuric acid is added to adjust the pH to the isoelectric point of this compound (around 3.8-4.0). This induces the crystallization of the product.

-

Step 4: Crystal Growth and Isolation: The crystals are allowed to grow for a period of 6-60 minutes. The purified this compound crystals are then collected by filtration, washed, and dried. This process can yield this compound with a purity of over 99.9%.

Spectroscopic Data and Characterization

The structural elucidation and quality control of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~125 |

| C3 | - | ~128 |

| C4 | - | ~165 |

| C6 | ~5.0 (d) | ~58 |

| C7 | ~4.9 (d) | ~59 |

| CH₃ | ~2.1 (s) | ~20 |

| CH₂ (S-CH₂) | ~3.4 and 3.6 (ABq) | ~25 |

| NH₂ | Variable | - |

| COOH | Variable | ~170 |

| C=O (β-lactam) | - | ~175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the presence of its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 | N-H | Stretching (Amine) |

| ~3000-2500 | O-H | Stretching (Carboxylic Acid) |

| ~1760 | C=O | Stretching (β-Lactam) |

| ~1710 | C=O | Stretching (Carboxylic Acid) |

| ~1640 | C=C | Stretching |

| ~1580 | N-H | Bending (Amine) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Fragmentation Pathway

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 214. The fragmentation is likely to occur at the β-lactam ring and through the loss of functional groups.

Diagram of Plausible Mass Fragmentation

Caption: Plausible mass fragmentation pathway for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and quantifying any related impurities.

Table 5: Typical HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 6.0) : Acetonitrile (92:8) |

| Detection | UV at 254 nm |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

This method allows for the separation and quantification of this compound from its potential impurities.

This technical guide provides a detailed overview of 7-aminodeacetoxycephalosporanic acid, covering its fundamental chemical properties, synthesis and purification strategies, and analytical characterization. The provided data and protocols are intended to be a valuable resource for professionals in the field of pharmaceutical research and development.

References

The Enzymatic Odyssey: A Technical Guide to the Biosynthesis of 7-ADCA from Penicillin G

For Researchers, Scientists, and Drug Development Professionals

The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics, has evolved from complex and environmentally taxing chemical methods to more sustainable and efficient enzymatic pathways. This technical guide provides an in-depth exploration of the core biosynthetic route for converting the readily available precursor, penicillin G, into the valuable this compound nucleus. This chemoenzymatic process leverages the catalytic power of two key enzymes, offering a greener alternative for pharmaceutical manufacturing.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The conversion of penicillin G to this compound is a two-step enzymatic process. The first step involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin G to a six-membered dihydrothiazine ring, characteristic of cephalosporins. The second step is the removal of the phenylacetyl side chain to yield the final this compound core.

Step 1: Ring Expansion Catalyzed by Deacetoxycephalosporin C Synthase (DAOCS)

The initial and most critical step is the ring expansion of penicillin G to form phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as "expandase".[1][2] DAOCS is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase.[1][3] The natural substrate for this enzyme is penicillin N; however, through protein engineering efforts, DAOCS variants with significantly improved activity towards the non-natural substrate penicillin G have been developed.[2][4]

Step 2: Deacylation Catalyzed by Penicillin G Acylase (PGA)

The intermediate, G-7-ADCA, is then subjected to deacylation to remove the phenylacetyl side chain. This hydrolysis reaction is catalyzed by penicillin G acylase (PGA), a widely used industrial enzyme.[5][6] This enzymatic cleavage yields the desired this compound and phenylacetic acid (PAA) as a byproduct.[6] Immobilized PGA is commonly used in industrial settings to facilitate enzyme recovery and reuse.[5]

Quantitative Analysis of the Biosynthetic Pathway

The efficiency of the enzymatic conversion of penicillin G to this compound has been a subject of extensive research, with a focus on improving enzyme performance and optimizing reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Engineered Deacetoxycephalosporin C Synthase (DAOCS) in Converting Penicillin G to G-7-ADCA.

| DAOCS Variant | Host Organism | Penicillin G Concentration (mM) | G-7-ADCA Yield (mM) | Conversion Rate (%) | Reference |

| Engineered scDAOCS | E. coli (whole-cell) | 50 | 39.21 | 78.42 | [2] |

| Engineered scDAOCS | E. coli (whole-cell) | Not specified | 14.6 g/L | Not specified | [2] |

| Mutant DAOCS | S. clavuligerus | Not specified | Not specified | 25-58% increase in activity | [2] |

Table 2: Performance of Penicillin G Acylase (PGA) in the Hydrolysis of Cephalosporin G (a G-7-ADCA analog).

| PGA Source | Substrate | Product | Key Findings | Reference |

| Bacillus subtilis WB600 (BmPGA) | Cephalosporin G | This compound | Extracellularly expressed at high levels and used in industrial hydrolysis. | [5] |

| Escherichia coli (EcPGA) | Cephalosporin G | This compound | Most industrially relevant PGA, successfully applied in large-scale production. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the biosynthesis of this compound from penicillin G. These protocols are compiled from various research articles and represent a standard approach.

Whole-Cell Biotransformation of Penicillin G to G-7-ADCA using Engineered E. coli

This protocol describes the use of engineered E. coli cells expressing a DAOCS variant for the conversion of penicillin G.

1. Strain Cultivation and Induction:

- An E. coli strain engineered to express a high-activity DAOCS mutant is cultured in a suitable rich medium (e.g., LB broth) containing an appropriate antibiotic for plasmid maintenance.

- The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

- Expression of the DAOCS enzyme is induced by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (12-24 hours) to ensure proper protein folding and activity.

2. Whole-Cell Biotransformation Reaction:

- The induced cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

- The cell pellet is washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- The cells are resuspended in the reaction buffer to a desired cell density (e.g., OD600 of 20-50).

- The biotransformation reaction is initiated by adding penicillin G potassium salt to the cell suspension to a final concentration of 10-50 mM.

- The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation.

- Samples are taken at regular intervals to monitor the consumption of penicillin G and the formation of G-7-ADCA.

3. Analytical Method for G-7-ADCA Quantification:

- Reaction samples are centrifuged to remove the cells.

- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC).

- A C18 reverse-phase column is typically used.

- The mobile phase can be a gradient of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid.

- Detection is performed using a UV detector at a wavelength of 254 nm.

- Quantification is achieved by comparing the peak area of the product with a standard curve of purified G-7-ADCA.[7]

Enzymatic Deacylation of G-7-ADCA to this compound using Immobilized Penicillin G Acylase

This protocol outlines the enzymatic hydrolysis of G-7-ADCA to this compound.

1. Immobilization of Penicillin G Acylase:

- Commercial or purified penicillin G acylase is immobilized on a suitable support (e.g., agarose (B213101) beads, epoxy resins) following the manufacturer's instructions or established protocols.

- The immobilized enzyme is washed thoroughly to remove any unbound enzyme.

2. Enzymatic Hydrolysis Reaction:

- A solution of G-7-ADCA (produced from the previous step or obtained commercially) is prepared in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5-8.0).

- The immobilized PGA is added to the G-7-ADCA solution.

- The reaction is carried out at a controlled temperature (e.g., 25-35°C) with gentle stirring.

- The pH of the reaction mixture is maintained at the optimal level for PGA activity by the addition of a base (e.g., NaOH) to neutralize the phenylacetic acid produced during the reaction.

- The progress of the reaction is monitored by HPLC, measuring the decrease in G-7-ADCA and the increase in this compound.

3. Product Purification:

- After the reaction is complete, the immobilized enzyme is removed by filtration or centrifugation for reuse.

- The pH of the reaction mixture is adjusted to the isoelectric point of this compound (around pH 3.5-4.5) to induce its crystallization.[8]

- The crystallized this compound is collected by filtration, washed with cold water, and dried.

- Further purification can be achieved by recrystallization.[9]

Visualizing the Pathway and Workflow

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound from Penicillin G.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

- 1. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6020151A - Process for the production of this compound via expandase activity on penicillin G - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]

Physicochemical Properties of 7-ADCA Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a pivotal chemical intermediate in the semi-synthetic production of a wide range of cephalosporin (B10832234) antibiotics, including blockbuster drugs like cephalexin (B21000) and cephradine. Its core β-lactam and dihydrothiazine ring structure serves as the fundamental building block for these essential medicines. A thorough understanding of the physicochemical properties of this compound powder is paramount for optimizing reaction conditions, developing stable formulations, ensuring regulatory compliance, and controlling the quality of both the intermediate and the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and visualizing critical analytical workflows.

General and Physical Properties

This compound is typically supplied as a white to light yellow crystalline powder. Its fundamental identifiers and key physical characteristics are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 22252-43-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃S | [1] |

| Molecular Weight | 214.25 g/mol | [1] |

| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Appearance | Solid; Light yellow to yellow powder/crystals | [1] |

| Melting Point | Decomposes at approximately 234-242 °C | |

| Storage Conditions | 4°C, protect from light | [1] |

Solubility and Dissolution Characteristics

The solubility of this compound is a critical parameter influencing its use in enzymatic and chemical synthesis. As a zwitterionic compound, containing both a carboxylic acid group and an amino group, its aqueous solubility is highly dependent on pH. It exhibits its lowest solubility at its isoelectric point and becomes significantly more soluble in acidic or basic conditions.

| Solvent System | Solubility | Conditions | Citation(s) |

| Water | 41.67 mg/mL | Ultrasonic and pH adjusted to 10 with NaOH | [1] |

| Ammonium Hydroxide (NH₄OH) | 50 mg/mL | Ultrasonic and pH adjusted to 9 | [1] |

| 25% w/v Ammonia Solution | 50 mg/mL | Ultrasonic and pH adjusted to 9 | [1] |

| Dichloromethane | Insoluble (without base) | Formation of a solution requires at least two equivalents of a tertiary amine like triethylamine. | |

| Water-Ethanol Mixtures | Data available for derivatives | Solubility of phenylacetyl-7-ADCA has been studied. | [2] |

The solubility of this compound in aqueous media can be enhanced by the presence of other reactants, such as D-phenylglycine methyl ester (PGME), which is relevant in the enzymatic synthesis of cephalexin.[3]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be reliably determined using the shake-flask method.

-

Preparation: Add an excess amount of this compound powder to a series of vials containing the solvent of interest (e.g., purified water, buffers of varying pH). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Acidity and Ionization (pKa)

This compound possesses two ionizable functional groups: a carboxylic acid and a primary amine. The pKa values associated with these groups dictate the molecule's charge state at a given pH, which in turn governs its solubility, reactivity, and chromatographic behavior.

| Ionizable Group | pKa Value (Predicted) |

| Carboxylic Acid (Strongest Acidic) | 3.42 |

| Amino Group (Strongest Basic) | 7.39 |

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically purified water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure both functional groups are protonated.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative.

Solid-State Properties

The solid-state characteristics of this compound powder are crucial for its handling, storage stability, and performance in solid dosage forms or heterogeneous reaction systems.

X-ray Powder Diffraction (XRPD)

Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis

-

Sample Preparation: Gently pack the this compound powder into a sample holder, ensuring a flat, uniform surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.54 Å), voltage, and current.

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specified step size and scan speed. The detector moves in a synchronized θ-2θ configuration with the sample.[4]

-

Data Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern can be compared to reference standards for phase identification and purity assessment.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and behavior of this compound.

-

DSC measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and solid-solid phase transitions.[5][6]

-

TGA measures the change in mass of a sample as a function of temperature, quantifying weight loss associated with desolvation, dehydration, or decomposition.[7]

While specific thermograms are not publicly available, a DSC scan would be expected to show an endothermic event corresponding to its melting and decomposition around 234-242 °C. A TGA scan would show the onset of significant mass loss at this decomposition temperature.

Experimental Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC or TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

-

Data Analysis:

-

DSC: Analyze the resulting thermogram for endothermic or exothermic peaks. Determine the onset temperature and peak maximum for events like melting.

-

TGA: Analyze the thermogram for mass loss steps. Determine the onset temperature of decomposition and the percentage of mass lost in each step.

-

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] This property is critical as moisture uptake can lead to physical changes (caking, deliquescence) and chemical degradation (e.g., hydrolysis of the β-lactam ring). The hygroscopicity of this compound has not been explicitly classified in the searched literature, but it can be determined experimentally.

Experimental Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption)

-

Sample Preparation: Place a small, accurately weighed sample of this compound into the Dynamic Vapor Sorption (DVS) instrument.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption/Desorption Isotherm: Subject the sample to a program of stepwise increases in RH (e.g., 0% to 90% in 10% increments), allowing the sample mass to equilibrate at each step. This generates the sorption curve. Subsequently, decrease the RH in a stepwise manner back to 0% to generate the desorption curve.

-

Analysis: Plot the change in mass (%) versus RH. The shape of the resulting isotherm and the total mass gained provide information on the material's hygroscopicity and its interaction with water vapor. Based on the mass gain at a specific RH (e.g., 80% RH), the material can be classified according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, etc.).[8][9]

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of this compound.

| Technique | Key Features |

| UV-Visible Spectroscopy | Used for quantitative analysis. The λmax is dependent on the chromophoric system and solvent. |

| FTIR Spectroscopy | Provides a molecular fingerprint for identification. Key peaks correspond to specific functional groups. |

While a specific λmax value was not found in the search results, it is expected to be in the UV region due to the α,β-unsaturated carboxylic acid system.[10] The FTIR spectrum would show characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (β-lactam and carboxylic acid), and C=C stretches.[11]

Purity and Stability

The purity of this compound is critical for its use in API synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and identifying related substances. This compound is susceptible to degradation, particularly hydrolysis of the β-lactam ring, necessitating controlled storage conditions.

Analytical Method: Purity Determination by HPLC

A robust Reverse-Phase HPLC (RP-HPLC) method is essential for quality control.

Experimental Protocol: RP-HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare a phosphate (B84403) buffer (e.g., K₂HPO₄ and KH₂PO₄ in water, adjusted to pH 6.0) and acetonitrile. The mobile phase is typically a mixture of these, such as Buffer:Acetonitrile (92:8).

-

Standard & Sample Preparation: Prepare a standard solution of this compound reference material at a known concentration in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the this compound powder in the mobile phase to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 35 °C

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions. Identify the this compound peak based on retention time. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area percent method) or by using the standard for quantification.

Conclusion

The physicochemical properties of this compound powder—including its pH-dependent solubility, thermal stability, solid-state characteristics, and spectroscopic fingerprint—are defining factors for its successful application in the pharmaceutical industry. A comprehensive characterization using the techniques outlined in this guide is essential for process development, formulation design, and quality assurance. This knowledge enables scientists and researchers to control the synthesis of cephalosporin antibiotics more effectively, leading to safer, more efficient, and higher-quality medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. Differential Scanning Calorimetry & Thermo-Gravimetric Analysis, Fleming PTC [flemingptc.co.uk]

- 7. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. bspublications.net [bspublications.net]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

The Cornerstone of Cephalosporins: An In-depth Technical Guide to the Discovery and Historical Development of 7-ADCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the synthesis of a multitude of life-saving semi-synthetic cephalosporin (B10832234) antibiotics. Its discovery and the subsequent evolution of its manufacturing processes represent a significant chapter in the history of medicinal chemistry and biotechnology. This technical guide provides a comprehensive overview of the core aspects of this compound, from its initial discovery to the sophisticated production methods employed today. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the chemical and biological pathways that have been engineered to produce this vital pharmaceutical intermediate.

Discovery and Historical Context

The journey to this compound began with the discovery of cephalosporins themselves. In 1948, the Italian scientist Giuseppe Brotzu isolated antibiotic-producing fungi of the Acremonium genus from a sewer outlet in Sardinia. This led to the identification of Cephalosporin C, a molecule with a beta-lactam structure similar to penicillin but with a broader spectrum of activity.

A pivotal moment in cephalosporin development came with the work of Robert Morin and his team at Bristol-Myers in the early 1960s. They successfully developed a method for the semi-synthesis of 3-deacetoxy-7-aminocephalosporanic acid (this compound) from readily available penicillins. This breakthrough was crucial as it provided a more efficient and scalable route to the cephalosporin nucleus, paving the way for the development of a vast array of semi-synthetic cephalosporin antibiotics.

Production Methods: A Historical Evolution

The industrial production of this compound has undergone a remarkable transformation, moving from complex and environmentally challenging chemical processes to more sustainable and efficient biotechnological routes.

Chemical Synthesis from Penicillin G

The traditional method for this compound production starts with Penicillin G. This multi-step chemical process involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring characteristic of cephalosporins.

Experimental Protocol: Chemical Synthesis of this compound from Penicillin G

-

Oxidation: Penicillin G potassium salt is oxidized to Penicillin G sulfoxide (B87167). This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peracid in an aqueous solution. The reaction is carefully controlled at a low temperature (e.g., 0-5°C) and a specific pH (e.g., pH 2.0) to maximize the yield of the sulfoxide and facilitate its crystallization.

-

Esterification and Ring Expansion: The Penicillin G sulfoxide is then esterified to protect the carboxylic acid group. A common silylating agent used for this purpose is N,N'-bis(trimethylsilyl)urea (BSU). The esterified intermediate subsequently undergoes a ring expansion reaction in the presence of a catalyst, such as a combination of pyridine (B92270) and acetyl bromide, in a solvent like toluene (B28343) under reflux. This step converts the penicillin ring system into the cephalosporin backbone, yielding 7-phenylacetamido-deacetoxycephalosporanic acid (G-ADCA).

-

Hydrolysis: The protecting group on the carboxylic acid is removed by hydrolysis.

-

Enzymatic Deacylation: The final step involves the enzymatic removal of the phenylacetyl side chain from G-ADCA to yield this compound. This is catalyzed by immobilized penicillin G acylase at a controlled pH (around 8.0) and temperature (around 30°C).

-

Purification: The resulting this compound is then purified through a series of steps including extraction, crystallization, and filtration to obtain a high-purity product.

Logical Relationship of Chemical Synthesis

Caption: Chemical synthesis pathway of this compound from Penicillin G.

Enzymatic and Fermentative Routes

Concerns over the environmental impact and cost of the chemical synthesis route spurred the development of biotechnological alternatives. These methods leverage the power of enzymes and genetically engineered microorganisms to produce this compound and its precursors in a more sustainable manner.

2.2.1. Two-Step Enzymatic Conversion of Deacetoxycephalosporin C (DAOC)

A significant advancement was the development of a two-step enzymatic process to convert deacetoxycephalosporin C (DAOC) into this compound. DAOC can be produced via fermentation using genetically modified strains of Acremonium chrysogenum.

Experimental Protocol: Fermentative Production of DAOC

-

Strain Development: An industrial strain of Acremonium chrysogenum is genetically engineered to produce high titers of DAOC. This is often achieved by disrupting the cefEF gene, which encodes for the expandase/hydroxylase responsible for converting DAOC to deacetylcephalosporin C (DAC), and expressing a cefE gene from an organism like Streptomyces clavuligerus that primarily has expandase activity.

-

Fermentation: The recombinant A. chrysogenum strain is cultivated in a large-scale fermenter under optimized conditions. The fermentation medium typically contains a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients. The pH, temperature, and dissolved oxygen levels are carefully controlled to maximize DAOC production.

-

Downstream Processing: After fermentation, the DAOC is recovered from the fermentation broth through filtration and purification steps.

Experimental Protocol: Enzymatic Conversion of DAOC to this compound

-

First Enzymatic Step (Oxidative Deamination): The purified DAOC is treated with a D-amino acid oxidase (DAO) enzyme. This enzyme converts the D-α-aminoadipyl side chain of DAOC into a keto-adipyl intermediate.

-

Second Enzymatic Step (Acylase Hydrolysis): The keto-adipyl intermediate is then hydrolyzed by a glutaryl-7-ACA acylase (GLA) to remove the side chain, yielding this compound.

-

Purification: The final this compound product is purified from the reaction mixture.

Experimental Workflow for Enzymatic Production

Caption: Two-step enzymatic conversion of DAOC to this compound.

2.2.2. Direct Fermentation and Enzymatic Conversion of Adipyl-7-ADCA

Another innovative approach involves the use of genetically modified Penicillium chrysogenum to produce adipyl-7-ADCA directly, which is then converted to this compound in a single enzymatic step.

Experimental Protocol: Production of Adipyl-7-ADCA

-

Strain Engineering: A high-yielding P. chrysogenum strain is engineered to express a gene encoding for an expandase enzyme.

-

Fermentation with Adipic Acid Feed: The engineered strain is cultivated in a fermentation medium supplemented with adipic acid. The fungus incorporates the adipic acid to form adipyl-6-aminopenicillanic acid (adipyl-6-APA), which is then converted to adipyl-7-ADCA by the expressed expandase.

-

Enzymatic Hydrolysis: The adipyl-7-ADCA is then hydrolyzed using an adipoyl acylase to yield this compound and adipic acid. The adipic acid can be recycled back into the fermentation process.

Signaling Pathway for Direct Fermentation Route

Spectroscopic Analysis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): A Technical Guide

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the semi-synthetic production of a wide range of cephalosporin (B10832234) antibiotics. Its structural integrity and purity are paramount to ensure the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of cephalosporin-based active pharmaceutical ingredients (APIs).

Chemical Structure of this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below illustrates the chemical structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic data tables.

Caption: Chemical structure of 7-Aminodeacetoxycephalosporanic acid (this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

Data Presentation: NMR Spectral Data

The following tables summarize the characteristic chemical shifts (δ) for the protons and carbons of this compound. Note that chemical shifts can be influenced by the solvent used. The data presented here is based on spectra recorded in Deuterium Oxide (D₂O), a common solvent for polar molecules like this compound.

Table 1: ¹H NMR Spectral Data of this compound in D₂O

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.55 | d | 18.0 |

| 3.35 | d | 18.0 | |

| H-6 | 5.30 | d | 4.8 |

| H-7 | 5.15 | d | 4.8 |

| C3-CH₃ | 2.10 | s | - |

s = singlet, d = doublet

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 25.8 |

| C-3 | 125.0 |

| C-4 | 128.5 |

| C-6 | 59.5 |

| C-7 | 57.5 |

| C-8 (C=O, β-lactam) | 175.0 |

| C3-CH₃ | 20.5 |

| C4-COOH | 165.0 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, a small amount of a water-suppression pulse sequence may be necessary.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amide, carboxylic acid, and other structural features.

Data Presentation: IR Spectral Data

The following table lists the expected characteristic IR absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (Amine) | Stretching |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1760 | C=O (β-Lactam) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1650 | C=O (Amide I) | Stretching |

| ~1550 | N-H (Amide II) | Bending |

| ~1640 | C=C | Stretching |

Experimental Protocol: FTIR-ATR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is particularly suitable for analyzing solid powder samples of this compound with minimal sample preparation.

1. Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Record a background spectrum of the clean, empty ATR crystal.

2. Sample Analysis:

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Data Presentation: Mass Spectral Data

The molecular weight of this compound is 214.24 g/mol . In a typical mass spectrum, a molecular ion peak [M+H]⁺ would be expected at m/z 215. The fragmentation pattern provides further structural information.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 215 | [M+H]⁺ |

| 197 | [M+H - H₂O]⁺ |

| 172 | [M+H - COOH]⁺ |

| 154 | Cleavage of the β-lactam ring |

| 114 | Further fragmentation of the β-lactam ring |

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceutical compounds like this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Scan Range: m/z 100-500.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: A typical experimental workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion electrospray ionization conditions.

Caption: A proposed fragmentation pathway for protonated this compound in mass spectrometry.

The synergistic application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification, structural verification, and purity assessment. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, facilitating robust quality control and supporting the development of safe and effective cephalosporin antibiotics.

7-ADCA: A Technical Guide to Molecular Weight and Formula Verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. This document details the physicochemical properties of this compound, outlines rigorous experimental protocols for the verification of its molecular weight and chemical formula, and illustrates the underlying mechanism of action of cephalosporin antibiotics.

Core Physicochemical Properties of this compound

This compound is a foundational building block in the production of numerous essential cephalosporin drugs. Accurate characterization of its molecular properties is critical for quality control, synthetic process optimization, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][2][3][4][5][6] |

| Molecular Weight | 214.24 g/mol | [2][3][4][6] |

| Appearance | White to light yellow crystalline solid | [1][5] |

| CAS Number | 22252-43-3 | [1][2][6] |

Experimental Protocols for Molecular Weight and Formula Verification

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed. The following protocols provide a robust framework for the verification of its molecular weight and elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique to assess the purity of a this compound sample before proceeding with more detailed structural analysis.

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of aqueous phosphate (B84403) buffer and a polar organic solvent is typically used. A common mobile phase consists of a phosphate buffer (e.g., a solution of 5g potassium dihydrogen phosphate and 5g dipotassium (B57713) hydrogen phosphate in 1L of water, adjusted to pH 6.0) and acetonitrile (B52724) in a ratio of approximately 92:8.[1]

-

Detection: UV detection at 254 nm.[1]

-

Column Temperature: 35°C.[1]

-

Injection Volume: 20 µL.[1]

-

Procedure: A standard solution of high-purity this compound is prepared in a suitable solvent. The sample solution is then prepared at a similar concentration. The standard and sample are injected into the HPLC system. The retention time and peak purity of the sample are compared to the standard to determine the identity and purity of the this compound sample.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a compound. For a small molecule like this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.

Methodology (ESI-MS):

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurement.

-

Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of this compound.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₈H₁₀N₂O₃S), the expected monoisotopic mass is approximately 214.0412 g/mol . The high-resolution mass spectrometer should be able to measure this mass with high accuracy, typically within a few parts per million (ppm). The observation of the protonated molecule [M+H]⁺ at m/z corresponding to the calculated molecular weight confirms the identity of the compound.

Elemental Analysis for Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in the case of this compound) in a sample. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.

Methodology (Combustion Analysis):

-

Principle: A small, accurately weighed amount of the purified this compound sample is combusted in a high-temperature furnace in the presence of excess oxygen.

-

Detection: The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of specific detectors (e.g., thermal conductivity detectors) that quantify the amount of each gas.

-

Calculation: From the amounts of the combustion products, the percentage of each element in the original sample is calculated.

-

Comparison: The experimentally determined percentages of C, H, N, and S are compared with the theoretical percentages calculated from the proposed molecular formula (C₈H₁₀N₂O₃S). A close correlation between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity and connectivity of atoms, thus verifying the molecular formula. Both ¹H and ¹³C NMR are typically employed.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjustment or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

-

Analysis:

-

¹H NMR: The spectrum will show distinct signals for each type of proton in the molecule. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal provide information about the electronic environment and neighboring protons.

-

¹³C NMR: The spectrum reveals the different types of carbon atoms present in the molecule.

-

-

Interpretation: The obtained NMR data is compared with known spectra of this compound or with predicted spectra based on its chemical structure to confirm the molecular arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in this compound, such as the β-lactam carbonyl (C=O), the carboxylic acid (C=O and O-H), the amine (N-H), and the C-S bond.

-

Interpretation: The presence of these characteristic bands in the expected regions of the spectrum provides further confirmation of the compound's structure.

Experimental Workflow for this compound Verification

The following diagram illustrates a logical workflow for the comprehensive verification of the molecular weight and formula of a this compound sample.

Mechanism of Action: The Cephalosporin Signaling Pathway

This compound itself is an intermediate and not an active antibiotic. However, the cephalosporins synthesized from it share a common mechanism of action. They are bactericidal agents that interfere with the synthesis of the bacterial cell wall.[5][6] This action is crucial for their therapeutic effect.

The primary target of cephalosporins are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5] Peptidoglycan provides structural integrity to the bacterial cell wall.

The signaling pathway can be conceptualized as follows:

-

Drug Administration and Distribution: The cephalosporin antibiotic is administered and reaches the site of infection.

-

Penetration of Bacterial Cell Wall: The antibiotic must penetrate the outer layers of the bacterial cell to reach the periplasmic space where the PBPs are located.

-

Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of the cephalosporin molecule covalently binds to the active site of PBPs. This binding is irreversible and inactivates the enzyme.

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis.

-

Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death.

The following diagram illustrates this mechanism of action:

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of 7-Aminocephalosporanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]

- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 7-ADCA: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of 7-Amino-3-deacetoxycephalosporanic Acid (7-ADCA) in Diverse Solvent Systems, Providing Essential Data and Methodologies for Drug Development Professionals.

This technical guide offers a comprehensive overview of the solubility characteristics of 7-amino-3-deacetoxycephalosporanic acid (this compound), a pivotal intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Understanding the solubility of this compound is critical for its purification, reaction kinetics, and the overall efficiency of pharmaceutical manufacturing processes. This document provides collated solubility data, detailed experimental protocols, and a visual representation of the solubility determination workflow to support researchers and scientists in the fields of drug development and chemical engineering.

Core Principles of this compound Solubility

7-Amino-3-deacetoxycephalosporanic acid is a zwitterionic molecule, containing both an acidic carboxylic acid group and a basic amino group. This dual nature profoundly influences its solubility, making it highly dependent on the pH of the medium. In aqueous solutions, the solubility of this compound is at its minimum at its isoelectric point and increases significantly as the pH moves into either the acidic or alkaline range.

The solubility of this compound in organic solvents is generally low. This characteristic presents challenges in downstream processing and necessitates strategies such as salt formation to enhance its solubility for specific synthetic steps.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that comprehensive, standardized data across a wide range of organic solvents and temperatures is not extensively available in published literature. The data presented here has been compiled from various scientific papers and technical documents.

Table 1: Solubility of this compound in Aqueous Systems

| Solvent System | Temperature (°C) | pH | Solubility | Citation |

| Water | 25 | 6.5 | Low | [1] |

| Water | 15 | 6.5 | ~10 g/L (estimated from graph) | [2] |

| Water | 15 | 4.0 | ~2 g/L (estimated from graph) | [2] |

| Water | 15 | 8.0 | ~18 g/L (estimated from graph) | [2] |

| Water | Not Specified | 10 | 41.67 mg/mL | [3] |

| Ammonium Hydroxide Solution | Not Specified | 9 | 50 mg/mL | [3] |

| Water (in the presence of 500 mmol/L PGME) | 15 | 6.5 | ~25 g/L (estimated from graph) | [2] |

Table 2: Qualitative and Limited Quantitative Solubility of this compound in Organic Solvents

| Solvent | Observation | Conditions | Citation |

| Dichloromethane | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| 1,2-Dichloroethane | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| Acetonitrile (B52724) | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| Dimethylformamide | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| Dimethylacetamide | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| Chloroform | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| Isopropanol | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |

| Methanol | Solution is formed | With 2 equivalents of triethylamine | [4] |

| Nitromethane | Solution is formed | With 2 equivalents of triethylamine | [4] |

| Acetone | - | - | |

| Methyl Ethyl Ketone | - | - | |

| Ethyl Acetate | - | - | |

| Butyl Acetate | - | - |

Note: The lack of specific quantitative data in many organic solvents highlights a significant gap in the publicly available literature.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of this compound. This protocol is a synthesis of methodologies described in various research articles and can be adapted for different solvents and analytical techniques.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Analytical balance (±0.1 mg)

-

pH meter (for aqueous solutions)

-

Thermostat for temperature control

-

Filtration unit (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

General Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected solvent to the jacketed glass vessel.

-

Bring the solvent to the desired experimental temperature and maintain it using the thermostat.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure saturation.

-

For aqueous solutions, adjust the pH to the desired value using dilute acid or base.

-

Allow the suspension to equilibrate for a sufficient period (typically several hours to 24 hours) to ensure that equilibrium solubility is reached. Constant stirring is crucial during this period.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette.

-

Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles. This step should be performed quickly to prevent temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification of this compound:

-

HPLC Method:

-

Inject the diluted sample into the HPLC system.

-

Use a suitable mobile phase (e.g., a mixture of a buffer solution and an organic solvent like acetonitrile or methanol).

-

Detect the concentration of this compound by monitoring the absorbance at its maximum wavelength (λmax).

-

Quantify the concentration by comparing the peak area with a pre-established calibration curve of known this compound concentrations.

-

-

UV-Vis Spectrophotometric Method:

-

Measure the absorbance of the diluted sample at the λmax of this compound.

-

Calculate the concentration using a calibration curve prepared with standard solutions of this compound.

-

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/L, mg/mL, or molarity, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

The solubility of this compound is a complex characteristic, heavily influenced by the solvent system, particularly pH in aqueous media. While its solubility in water is well-documented to be pH-dependent, there is a notable lack of comprehensive quantitative data for its solubility in a wide array of organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific systems of interest. Further research to populate the solubility data for this compound in common organic solvents would be highly beneficial to the pharmaceutical industry, aiding in the optimization of synthesis and purification processes.

References

- 1. Enhanced Dissolution of this compound in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP0053077B1 - Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins - Google Patents [patents.google.com]

An In-depth Technical Guide to the β-Lactam Ring of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical examination of the β-lactam ring in 7-aminodesacetoxycephalosporanic acid (7-ADCA), a foundational core for the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics.[1] The unique reactivity and structural characteristics of this four-membered ring are central to the therapeutic efficacy of this class of antibacterial agents.

Structural and Physicochemical Properties

The defining feature of this compound, a cephem derivative, is the four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This bicyclic structure imposes significant ring strain and alters the planarity of the amide bond, rendering it highly susceptible to nucleophilic attack.[2][3][4] This inherent reactivity is the cornerstone of its mechanism of action.[3]

The reactivity of the β-lactam ring can be quantified using the Woodward parameter, h, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms. For cephems like this compound, h values typically range from 0.20–0.25 Å, indicating significant pyramidalization and enhanced reactivity compared to unstrained amides.[2]

Table 1: Key Structural Parameters of the this compound β-Lactam Ring (Computational Data) Data obtained from AM1 fully optimized calculations. Bond and angle numbering corresponds to standard cephalosporin nomenclature.

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| Amide C=O | C8=O17 | 1.229 Å |

| Amide C-N | C8-N5 | 1.411 Å |

| N5-C4 | 1.488 Å | |

| C4-C7 | 1.579 Å | |

| C7-C8 | 1.562 Å | |

| Bond Angles (°) | ||

| C4-N5-C8 | 93.3° | |

| N5-C8-C7 | 85.5° | |

| C8-C7-C4 | 88.0° | |

| C7-C4-N5 | 91.8° | |

| Source: AM1 study of the electronic structure of 7-aminodeacetoxycephalosporanic acid (this compound).[5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the integrity of the β-lactam ring during synthesis and derivatization.

Table 2: Spectroscopic Data for the this compound β-Lactam Core

| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber | Notes |

| FTIR | β-Lactam C=O Stretch | ~1745 - 1785 cm⁻¹ | This high-frequency band is characteristic of a strained four-membered ring carbonyl.[6] Its presence is a primary indicator of an intact β-lactam. |

| ¹H NMR | β-Lactam Protons (H-6, H-7) | δ ~4.9 - 5.7 ppm | These protons are typically doublets, and their coupling constant (J ≈ 4-5 Hz) is characteristic of the cis-stereochemistry in the cephem nucleus. |

| ¹³C NMR | β-Lactam Carbonyl (C-8) | δ ~165 - 175 ppm | The chemical shift of the carbonyl carbon provides direct evidence of the amide environment within the strained ring.[7] |

| β-Lactam Carbons (C-6, C-7) | δ ~55 - 60 ppm | These sp³ hybridized carbons appear in a distinct region of the spectrum. | |

| Note: Exact shifts can vary based on solvent and specific derivatization at the C-7 amino group.[8][9][10] |

Reactivity and Mechanism of Action

The antibacterial activity of cephalosporins derived from this compound stems from the β-lactam ring's ability to act as an irreversible inhibitor of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[11] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

The mechanism involves the nucleophilic attack by a serine residue in the PBP active site on the electrophilic carbonyl carbon of the β-lactam ring.[3] The high degree of ring strain facilitates this reaction, leading to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[3][12] This inactivation of PBPs disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[4]

Caption: Mechanism of action of β-lactam antibiotics.

Experimental Protocols

This protocol outlines a general chemical synthesis for the acylation of the 7-amino group of this compound, a common step in the production of antibiotics like Cephalexin.

Materials:

-

This compound

-

D-(-)-α-Phenylglycyl chloride hydrochloride (or another suitable acylating agent)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Weak tertiary nitrogen base (e.g., Pyridine, N,N-Dimethylaniline)

-

Aqueous ammonia (B1221849) or other base for pH adjustment

-

Water, Ethyl acetate, Ether for washing and drying

Procedure:

-

Silylation: Suspend this compound in an anhydrous solvent like dichloromethane. Add a silylating agent (e.g., N,O-bis-trimethylsilylacetamide) and heat the mixture to facilitate the reaction, which protects the carboxylic acid group and improves solubility.[13]

-

Cooling: Cool the resulting solution of silylated this compound to a low temperature, typically between -50°C and -30°C, under an inert atmosphere (e.g., nitrogen).

-

Acylation: Add a weak tertiary nitrogen base (e.g., pyridine) followed immediately by the acylating agent (e.g., D-(-)-α-phenylglycyl chloride hydrochloride).[13]

-

Reaction: Allow the reaction temperature to rise to approximately -30°C and maintain for 1-2 hours with constant stirring.

-

Quenching & Desilylation: Add a protic solvent like dry isopropanol (B130326) or water to quench the reaction and remove the silyl (B83357) protecting groups.

-

pH Adjustment & Precipitation: Allow the mixture to warm to 0°C. Dilute with water and adjust the pH of the aqueous solution to the isoelectric point of the target cephalosporin (e.g., pH 5-7 for cephalexin) using a base like aqueous ammonia to precipitate the product.[13]

-

Isolation and Purification: Filter the precipitated solid. Wash the filter cake sequentially with water, ethyl acetate, and ether to remove impurities.

-

Drying: Dry the final product under vacuum to yield the purified cephalosporin.

Caption: General workflow for N-acylation of this compound.

This protocol describes the use of FTIR and NMR to verify the presence of the intact β-lactam ring.

Procedure:

-

Sample Preparation:

-

FTIR: Prepare a KBr pellet containing a small amount of the sample or dissolve the sample in a suitable solvent (e.g., chloroform) for solution-phase analysis.

-

NMR: Dissolve an appropriate amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

-

FTIR Spectroscopy:

-

Acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Look for a strong, sharp absorption band in the characteristic region of 1745-1785 cm⁻¹. The presence of this peak is strong evidence for the C=O stretch of the strained β-lactam ring.[6][14] Absence or significant broadening/shifting of this peak may indicate ring hydrolysis.

-

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum.

-

Analysis: Identify the two characteristic doublet signals for the H-6 and H-7 protons of the cephem core (typically δ 4.9-5.7 ppm). The observed coupling constant of approximately 4-5 Hz confirms the crucial cis-relationship between these protons, which is indicative of the intact, fused ring system.

-

-

Data Interpretation:

-

Correlate the data from both techniques. The combination of the characteristic C=O stretch in the FTIR and the correct proton signals and coupling in the ¹H NMR provides high confidence in the structural integrity of the β-lactam ring.

-

Caption: Workflow for spectroscopic integrity analysis.

References

- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactam - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]